Boc-D-Ser-OBzl chemical properties and structure
Boc-D-Ser-OBzl chemical properties and structure
An In-depth Technical Guide to N-α-Boc-D-serine Benzyl Ester (Boc-D-Ser-OBzl): Properties, Synthesis, and Applications
Introduction
N-α-tert-butyloxycarbonyl-D-serine benzyl ester, commonly abbreviated as Boc-D-Ser-OBzl, is a cornerstone chiral building block in modern organic synthesis. Its utility stems from a strategically designed architecture: a D-serine core, which provides a specific stereochemical configuration, flanked by two distinct and orthogonally removable protecting groups. The amino group is shielded by the acid-labile tert-butyloxycarbonyl (Boc) group, while the carboxylic acid is protected as a benzyl (Bzl) ester, which is readily cleaved by catalytic hydrogenolysis.[1][] This elegant arrangement allows for selective deprotection and subsequent modification at either end of the molecule without disturbing the other, a critical requirement for the stepwise construction of complex molecules like peptides and pharmaceutical intermediates.[1][3]
This guide, intended for researchers and drug development professionals, provides a Senior Application Scientist's perspective on the core properties, synthesis, and reactivity of Boc-D-Ser-OBzl. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all technical claims in authoritative sources.
Molecular Structure and Physicochemical Properties
The functionality of Boc-D-Ser-OBzl is intrinsically linked to its three-dimensional structure. The molecule possesses a single stereocenter at the alpha-carbon (Cα) with the (R)-configuration, characteristic of D-amino acids. The key functional moieties are:
-
N-α-Boc Group: A bulky carbamate that sterically hinders the nucleophilic amine, preventing unwanted side reactions. Its lability under mild acidic conditions is its primary synthetic advantage.[4]
-
C-Terminal Benzyl Ester: This group renders the carboxylic acid unreactive towards nucleophiles and coupling reagents. It is stable to the acidic and basic conditions often employed in synthesis but can be selectively removed via hydrogenation.[]
-
Free Side-Chain Hydroxyl: The primary alcohol on the serine side chain remains unprotected. This is a critical design feature, leaving a reactive handle available for further functionalization, such as phosphorylation, glycosylation, or etherification, if desired in a synthetic sequence.
Caption: Key functional moieties of the Boc-D-Ser-OBzl molecule.
The physical and chemical properties of Boc-D-Ser-OBzl are summarized below, reflecting its nature as a protected amino acid derivative.
| Property | Value | Reference(s) |
| Synonyms | Boc-D-serine benzyl ester, Boc-D-β-hydroxyalanine benzyl ester | [1] |
| CAS Number | 141527-78-8 | [1][5] |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][6] |
| Molecular Weight | 295.34 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 66-70 °C | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = +15 ± 2° (c=1 in EtOH) | [1] |
| Storage | 0-8 °C, protect from moisture | [1] |
The presence of the bulky, non-polar Boc and benzyl groups generally imparts good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), which is advantageous for solution-phase reactions.[1]
Spectroscopic Characterization
While specific spectra for this exact compound require acquisition, its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ ~5.20 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl ester.
-
δ ~5.50 ppm (d, 1H): N-H proton of the Boc-carbamate.
-
δ ~4.40 ppm (m, 1H): Alpha-proton (α-CH) of the serine backbone.
-
δ ~3.90 ppm (m, 2H): Beta-protons (β-CH₂) of the serine backbone.
-
δ ~2.50 ppm (br s, 1H): Hydroxyl proton (-OH) of the side chain.
-
δ ~1.45 ppm (s, 9H): Nine equivalent protons of the tert-butyl group.
-
-
FT-IR (KBr, cm⁻¹):
-
~3400 (broad): O-H stretch of the alcohol.
-
~3350 (sharp): N-H stretch of the carbamate.
-
~3050, 3030: Aromatic C-H stretches.
-
~2980, 2930: Aliphatic C-H stretches.
-
~1745: C=O stretch of the benzyl ester.
-
~1695: C=O stretch of the Boc-carbamate.
-
~1500, 1455: Aromatic C=C stretches.
-
-
Mass Spectrometry (ESI+):
-
m/z 296.15 [M+H]⁺: Protonated molecular ion.
-
m/z 318.13 [M+Na]⁺: Sodium adduct.
-
Key Fragments: Loss of the Boc group (m/z 196.09, [M-Boc+H]⁺) or isobutylene from the Boc group (m/z 240.10, [M-C₄H₈+H]⁺) are expected under MS conditions.
-
Synthesis and Purification Workflow
The logical and most field-proven synthesis of Boc-D-Ser-OBzl begins with the commercially available chiral precursor, D-serine. The synthetic strategy hinges on a two-step sequence: first, protection of the highly nucleophilic amino group, followed by esterification of the carboxylic acid. This order is critical to prevent undesired side reactions, such as self-condensation or benzylation of the amino group.
Caption: Standard two-step synthesis of Boc-D-Ser-OBzl from D-serine.
Experimental Protocol: Synthesis
Step 1: N-α-Boc Protection of D-Serine
This procedure leverages di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. The reaction is run in a biphasic system with a mild base to deprotonate the amino group, enhancing its nucleophilicity for attack on the Boc anhydride.[7]
-
Dissolution: Dissolve D-serine (1.0 eq) in a 1:2 mixture of 1N sodium hydroxide and dioxane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1N potassium bisulfate.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-D-serine as a viscous oil or foam, which is typically used in the next step without further purification.
Step 2: Benzyl Esterification of N-Boc-D-Serine
This step utilizes benzyl bromide as the alkylating agent and a mild, non-nucleophilic base like cesium carbonate to deprotonate the carboxylic acid, minimizing the risk of racemization.[8]
-
Setup: Dissolve the crude N-Boc-D-serine (1.0 eq) from the previous step in anhydrous dimethylformamide (DMF).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 20 minutes at room temperature.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Boc-D-Ser-OBzl as a white solid.
Chemical Reactivity and Orthogonal Deprotection
The synthetic power of Boc-D-Ser-OBzl lies in the orthogonal nature of its protecting groups. The Boc group can be removed under acidic conditions that leave the benzyl ester intact, while the benzyl ester can be cleaved by hydrogenation under neutral conditions that do not affect the Boc group. This differential reactivity is fundamental to its application in stepwise synthesis.[][3]
Caption: Orthogonal deprotection strategies for Boc-D-Ser-OBzl.
Experimental Protocol: Deprotection
Protocol 1: Selective Boc Group Removal (Amine Deprotection)
This protocol uses trifluoroacetic acid (TFA), a strong acid that efficiently cleaves the Boc group via an E1-like mechanism, generating a stable tert-butyl cation.[4]
-
Setup: Dissolve Boc-D-Ser-OBzl (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C.
-
Acid Addition: Add a solution of 25-50% TFA in DCM (v/v) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-2 hours. Monitor by TLC.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can aid in removing residual TFA.
-
Isolation: The resulting product, H-D-Ser-OBzl, is typically obtained as a TFA salt and can be used directly or neutralized with a mild base (e.g., diisopropylethylamine or saturated NaHCO₃ solution followed by extraction) to yield the free amine.
Protocol 2: Selective Benzyl Ester Cleavage (Carboxyl Deprotection)
This method employs catalytic hydrogenation to cleave the C-O bond of the benzyl ester, releasing the free carboxylic acid and toluene as a byproduct.[9]
-
Catalyst Suspension: To a flask containing a solution of Boc-D-Ser-OBzl (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight). Caution: Pd/C is flammable when dry and may ignite solvents in the presence of air. Handle with care.
-
Hydrogenation: Seal the flask, purge with nitrogen or argon, and then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus, to maintain a positive pressure.
-
Reaction: Stir the suspension vigorously at room temperature for 2-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Filtration: Carefully purge the flask with nitrogen, then filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Boc-D-Ser-OH as the final product.
Applications in Research and Development
Boc-D-Ser-OBzl is a high-value intermediate with broad applications in fields requiring precise molecular construction.
-
Peptide Synthesis: As a D-amino acid derivative, it is used to synthesize peptides with enhanced stability against enzymatic degradation. D-amino acids can induce specific secondary structures (e.g., turns) or act as receptor antagonists. In the classic Boc/Bzl strategy for solid-phase peptide synthesis (SPPS), related building blocks are essential.[1][3]
-
Drug Development: The compound serves as a versatile chiral synthon. The D-serine scaffold is present in numerous biologically active molecules. This building block provides a ready-made fragment with defined stereochemistry and orthogonal handles, accelerating the synthesis of complex drug candidates.[1]
-
Neuroscience Research: D-serine is a co-agonist at NMDA receptors in the central nervous system. Boc-D-Ser-OBzl is a key starting material for synthesizing novel D-serine analogs and derivatives to probe neurotransmission pathways and develop potential therapeutics for neurological disorders.[1]
Conclusion
N-α-Boc-D-serine benzyl ester is more than a simple protected amino acid; it is a sophisticated tool for chemical synthesis. Its value is derived from the deliberate combination of a specific stereoisomer with a pair of robust, yet selectively removable, protecting groups. Understanding the causality behind its synthesis and the distinct mechanisms of its deprotection empowers researchers to employ it effectively in the construction of complex and biologically significant molecules. The protocols and data presented herein provide a validated framework for the confident application of this versatile building block in demanding research and development environments.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018792, Boc-Ser-OBzl. Retrieved from [Link]
- Garner, P., & Park, J. M. (1992). (4R,5S)-4-Methyl-5-phenyl-3-(N-propoxycarbonyl-L-valyl)-2-oxazolidinone. Organic Syntheses, 70, 18.
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). US8759582B2 - Process for the preparation of lacosamide.
-
Millennium Specialty Chemicals. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Retrieved from [Link]
-
Flexbio System. (n.d.). Boc-D-Ser(Fmoc-D-Leu)-OBzl. Retrieved from [Link]
-
Pelliccia, M. A., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). Boc-d-ser-obzl (C15H21NO5). Retrieved from [Link]
-
ABRF. (n.d.). Biomolecular Delta Mass. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC-D-SER-OBZL | 141527-78-8 [chemicalbook.com]
- 6. Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
